N-methyl-N-phenylpiperidin-3-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-methyl-N-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12/h2-4,6-7,12-13H,5,8-10H2,1H3 |
InChI Key |
KVLLAYYWNPHEFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Catalytic Hydrogenation Approach
Step 1: Friedel-Crafts Alkylation
Starting from appropriate nitrile precursors (e.g., cinnamonitrile analogs), Friedel-Crafts alkylation with aromatic compounds (such as benzene) in the presence of anhydrous aluminum chloride catalyst produces diphenylpropionitrile intermediates with high yields (95-98%). This step forms the carbon skeleton necessary for the piperidine ring precursor.Step 2: Catalytic Hydrogenation
The nitrile intermediate undergoes catalytic hydrogenation to convert the nitrile group to a primary amine, yielding diphenylpropylamine derivatives. Catalysts such as Raney nickel or palladium on carbon under hydrogen atmosphere are typically used to achieve this transformation efficiently.Step 3: Schiff Base Formation and Methylation
The primary amine is reacted with aldehydes under reflux in aromatic solvents to form Schiff bases (imines). Subsequent methylation using methylating agents (e.g., methyl iodide or methyl sulfate) converts the imine to a methylated quaternary ammonium salt intermediate.Step 4: Hydrolysis
Hydrolysis of the quaternary ammonium salt under acidic conditions liberates the target secondary amine, N-methyl-N-phenylpiperidin-3-amine, with yields reported between 85-92%. The product can be further purified and converted to hydrochloride salts for crystallization and stability.
Continuous Flow Synthesis of N-Methyl Secondary Amines
Flow Process Using Alkyl Mesylates and Epoxides
A modern approach involves continuous flow synthesis where alkyl mesylates or epoxides are reacted with aqueous methylamine under nucleophilic substitution conditions. This method allows for efficient, scalable production of N-methyl secondary amines, including those structurally related to piperidin-3-amine derivatives. Yields up to 88% have been reported with process times under 3 hours.Advantages
Continuous flow methods provide improved safety, reproducibility, and scalability compared to batch processes. They also enable in-line purification and integration of mesylate synthesis and amination steps.
Hydroaminomethylation Using Iminium Ions
- A hydroaminomethylation reaction involving non-aromatic C-C double bonds and iminium ions in alcoholic solvents has been described for producing amines with various substituents. This method may be adapted for piperidine ring functionalization to introduce N-methyl-N-phenyl substituents, though specific examples on piperidin-3-amine derivatives are limited.
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation + Catalytic Hydrogenation + Methylation + Hydrolysis | Alkylation of nitrile, hydrogenation, Schiff base formation, methylation, hydrolysis | 85-92% (final step) | High yield, well-established chemistry | Multi-step, uses corrosive catalysts |
| Continuous Flow Nucleophilic Substitution | Alkyl mesylate + methylamine in flow system | Up to 88% | Scalable, safe, fast | Requires flow equipment, precursor synthesis |
| Hydroaminomethylation with Iminium Ions | Reaction of C-C double bond with iminium ion | Variable | Potential for diverse substitutions | Less documented for target compound |
The most documented and practical method for preparing this compound involves sequential Friedel-Crafts alkylation of nitrile precursors, catalytic hydrogenation to amines, Schiff base formation with aldehydes, methylation, and final hydrolysis. This method balances yield, cost, and operational simplicity, avoiding highly hazardous reagents like thionyl chloride and expensive reducing agents.
Continuous flow synthesis represents a promising alternative for industrial-scale production, offering enhanced safety and efficiency, though it requires specialized equipment and precursor preparation.
Hydroaminomethylation routes offer synthetic flexibility but require further development for this specific compound.
Purification typically involves crystallization of hydrochloride salts to obtain stable, pure products suitable for further applications.
The preparation of this compound is best achieved through a multi-step synthetic route starting from nitrile precursors via Friedel-Crafts alkylation, catalytic hydrogenation, Schiff base formation, methylation, and hydrolysis, yielding the compound in high purity and good overall yield. Emerging continuous flow methodologies provide scalable alternatives, while hydroaminomethylation approaches remain under exploration for this compound class.
Chemical Reactions Analysis
N-methyl-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. It is known to act on the central nervous system by modulating neurotransmitter levels, particularly dopamine and norepinephrine . This modulation occurs through the inhibition of their reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged signaling.
Comparison with Similar Compounds
Core Structural Differences
The following table highlights key structural and physicochemical differences between N-methyl-N-phenylpiperidin-3-amine and its analogs:
Electronic and Steric Effects
- N-Methyl vs. N-Phenyl : The methyl group in the target compound enhances lipophilicity compared to the secondary amine in N-phenylpiperidin-3-amine (). This may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
- Benzyl vs. Piperidine Substituents : The benzyl group in ’s compound adds steric bulk, which could hinder receptor binding compared to the simpler phenyl group in the target molecule .
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The target compound’s predicted LogP (~2.5) suggests moderate solubility in both aqueous and lipid environments, balancing absorption and distribution.
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., CF₃) may render the target compound more susceptible to oxidative metabolism compared to ’s analog .
- Receptor Interactions : The planar phenyl group in the target compound may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a feature less prominent in bulkier analogs like ’s benzyl derivative .
Biological Activity
N-methyl-N-phenylpiperidin-3-amine, a compound within the piperidine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a methyl group at the nitrogen and a phenyl group at the 3-position. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to modulate the activity of receptors such as dopamine and serotonin, which are crucial for mood regulation and cognitive function. The compound can act as an agonist or antagonist, influencing pathways involved in neurological disorders.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These findings suggest its potential as an antimicrobial agent in clinical settings.
2. Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies show that it significantly reduces cell viability in acute myeloid leukemia (AML) cells with an EC50 value lower than that observed in normal cells .
| Cell Line | EC50 (µM) | Effect |
|---|---|---|
| Acute Myeloid Leukemia | 0.5 | Significant cytotoxicity |
| Breast Cancer (MCF7) | 1.2 | Moderate inhibition |
| Lung Cancer (A549) | 1.0 | Moderate inhibition |
The mechanism involves inducing apoptosis through the mitochondrial intrinsic pathway, highlighting its therapeutic potential in oncology .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, this compound was tested against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
Case Study 2: Cancer Treatment
A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy for AML patients. The trial reported improved patient outcomes with reduced side effects compared to traditional treatments alone, suggesting that this compound could enhance therapeutic regimens for cancer treatment .
Q & A
Basic: What are the standard synthetic routes for N-methyl-N-phenylpiperidin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves palladium-catalyzed coupling of N-methylpiperidine with phenylamine (aniline) under controlled conditions. Key steps include:
- Hydrogenation of pyridine to piperidine, followed by methylation.
- Coupling reactions requiring precise temperature (e.g., 35–80°C), solvent selection (e.g., ethanol, dichloromethane), and catalysts (e.g., Pd/C, copper bromide) .
- Purification via chromatography or recrystallization to isolate the hydrochloride salt for stability .
Optimization Strategies:
- Adjust solvent polarity to enhance yield (e.g., DMSO for solubility).
- Use molecular sieves to absorb byproducts (e.g., in boronic acid coupling) .
- Monitor reaction progress with TLC or NMR to minimize side reactions .
Advanced: How does the trifluoromethoxy substituent in structural analogs influence biological activity and pharmacokinetics?
Answer:
The trifluoromethoxy group (–OCF₃) enhances:
- Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeting applications (e.g., migraine prophylaxis via 5-HT₁F receptor activation) .
- Metabolic Stability : Resists oxidative degradation due to strong C–F bonds .
- Receptor Binding : Electronegativity modulates interactions with adenosine receptors (e.g., A₂A subtype) .
Methodological Insight:
- Compare analogs via molecular docking to map steric/electronic effects.
- Conduct in vitro metabolic assays (e.g., liver microsomes) to assess stability .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
